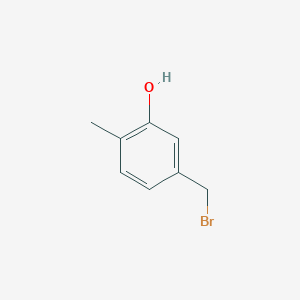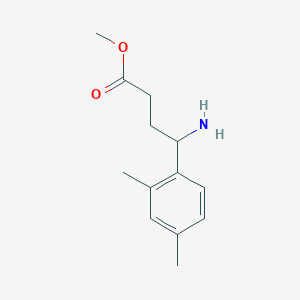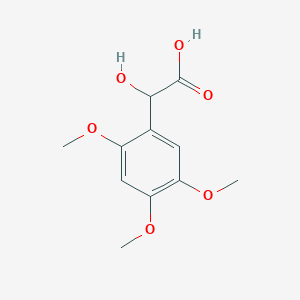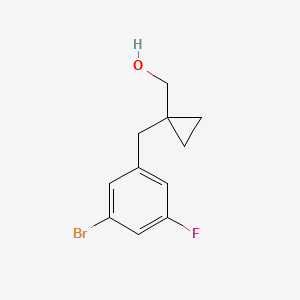
2-Methyl-4-(2-nitrovinyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(2-nitrovinyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules. The compound features a five-membered ring containing sulfur and nitrogen atoms, with a methyl group at the 2-position and a nitrovinyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-nitrovinyl)thiazole typically involves the reaction of 2-methylthiazole with nitroethene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the thiazole to the nitroethene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(2-nitrovinyl)thiazole undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitrothiazole derivatives.
Reduction: The nitrovinyl group can be reduced to an amino group, leading to the formation of aminothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrothiazole derivatives.
Reduction: Aminothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methyl-4-(2-nitrovinyl)thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(2-nitrovinyl)thiazole involves its interaction with various molecular targets and pathways. The compound’s nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiazole: Lacks the nitrovinyl group and has different biological activities.
4-Nitrothiazole: Contains a nitro group directly attached to the thiazole ring.
2-Aminothiazole: Features an amino group at the 2-position instead of a methyl group.
Uniqueness
2-Methyl-4-(2-nitrovinyl)thiazole is unique due to the presence of both a methyl group and a nitrovinyl group, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C6H6N2O2S |
|---|---|
Poids moléculaire |
170.19 g/mol |
Nom IUPAC |
2-methyl-4-[(E)-2-nitroethenyl]-1,3-thiazole |
InChI |
InChI=1S/C6H6N2O2S/c1-5-7-6(4-11-5)2-3-8(9)10/h2-4H,1H3/b3-2+ |
Clé InChI |
NBBHKQYUWYHQLF-NSCUHMNNSA-N |
SMILES isomérique |
CC1=NC(=CS1)/C=C/[N+](=O)[O-] |
SMILES canonique |
CC1=NC(=CS1)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)



![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)



![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)



